molecular formula C14H17FN2O5S B5110417 2-[(4-Fluoro-3-piperidin-1-ylsulfonylbenzoyl)amino]acetic acid

2-[(4-Fluoro-3-piperidin-1-ylsulfonylbenzoyl)amino]acetic acid

Cat. No.: B5110417
M. Wt: 344.36 g/mol
InChI Key: VJBWZVWZUPXCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Fluoro-3-piperidin-1-ylsulfonylbenzoyl)amino]acetic acid is a complex organic compound that features a piperidine ring, a sulfonyl group, and a fluoro-substituted benzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluoro-3-piperidin-1-ylsulfonylbenzoyl)amino]acetic acid typically involves multiple steps, starting with the preparation of the fluoro-substituted benzoyl chloride. This intermediate is then reacted with piperidine to form the piperidinylbenzoyl compound. The sulfonylation of this intermediate is achieved using sulfonyl chloride under basic conditions. Finally, the amino group is introduced through a reaction with glycine or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluoro-3-piperidin-1-ylsulfonylbenzoyl)amino]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The fluoro-substituted benzoyl group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-[(4-Fluoro-3-piperidin-1-ylsulfonylbenzoyl)amino]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Properties

IUPAC Name

2-[(4-fluoro-3-piperidin-1-ylsulfonylbenzoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O5S/c15-11-5-4-10(14(20)16-9-13(18)19)8-12(11)23(21,22)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9H2,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBWZVWZUPXCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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